molecular formula C9H7F3O2 B1407182 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde CAS No. 1551564-03-4

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde

Cat. No.: B1407182
CAS No.: 1551564-03-4
M. Wt: 204.15 g/mol
InChI Key: QDHOLVNISYUOFQ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde (CAS: 1551564-03-4) is a fluorinated benzaldehyde derivative featuring a difluoroethoxy (-OCH₂CF₂) group at the para position and a fluorine atom at the meta position of the aromatic ring. Its molecular formula is C₉H₇F₃O₂, with a calculated molecular weight of 204 g/mol. The compound is commercially available at 95% purity and is widely used in pharmaceutical intermediates and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in condensation and nucleophilic addition reactions .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHOLVNISYUOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The difluoroethoxy and fluorobenzaldehyde groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The table below compares key structural analogs, highlighting differences in substituent positions, electronic effects, and physicochemical properties.

Compound Name CAS Number Substituents Molecular Weight Purity Key Properties/Notes Reference
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde 1551564-03-4 3-F, 4-OCH₂CF₂ 204 (calc) 95% High electrophilicity due to combined EWG effects
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde 1282556-77-7 2-F, 4-OCH₂CF₂ 204 (calc) 95% Ortho-F increases steric hindrance; reduced reactivity
3-(2,2-Difluoroethoxy)benzaldehyde 467458-98-6 3-OCH₂CF₂ 186 (calc) 95% Lacks ring fluorine; lower electrophilicity
4-(2,2-Difluoroethoxy)benzaldehyde 128140-72-7 4-OCH₂CF₂ 186 (calc) 95% No fluorine on ring; simpler electronic profile
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde 1179127-75-3 3-OCH₃, 4-OCH₂CF₂ 200.67 95% Methoxy (EDG) vs. F (EWG); altered reactivity
4-(Trifluoromethoxy)benzaldehyde 659-28-9 4-OCF₃ 192 (calc) N/A Stronger EWG than OCH₂CF₂; higher lipophilicity
4-(Difluoromethoxy)-3-methoxybenzaldehyde 162401-70-9 3-OCH₃, 4-OCF₂H N/A N/A Difluoromethoxy substituent; moderate EWG effect

Key Findings from Comparative Analysis

Electronic Effects
  • The 3-fluoro substituent in the target compound withdraws electron density via inductive effects, enhancing the electrophilicity of the aldehyde group. In contrast, 3-methoxy analogs (e.g., 1179127-75-3) donate electrons via resonance, reducing aldehyde reactivity .
  • Difluoroethoxy (-OCH₂CF₂) is less electron-withdrawing than trifluoromethoxy (-OCF₃) (e.g., 659-28-9), making the latter more reactive in nucleophilic additions but less stable under hydrolytic conditions .
Steric Considerations
Physicochemical Properties
  • Lipophilicity : Fluorine and difluoroethoxy groups increase hydrophobicity, favoring membrane permeability in bioactive molecules. Trifluoromethoxy derivatives (e.g., 659-28-9) exhibit even higher logP values .
  • Stability : The target compound’s difluoroethoxy group offers better hydrolytic stability than methoxy or trifluoromethoxy analogs, which are prone to degradation under acidic/basic conditions .

Biological Activity

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of difluoroethoxy and fluorobenzene moieties, may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H8F3O, with a molecular weight of approximately 210.17 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can be advantageous in drug design.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell cycle regulation and apoptosis. The fluorinated structure may enhance its ability to penetrate cellular membranes, allowing it to exert cytotoxic effects more effectively.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of gene expression and subsequent biological effects such as apoptosis or inhibition of cell proliferation.

Study on Antimicrobial Activity

A study conducted on a series of fluorinated aldehydes revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of non-fluorinated analogs, indicating enhanced potency due to the presence of fluorine substituents.

Anticancer Activity Assessment

In a separate investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of apoptotic cells following treatment, suggesting that the compound could potentially serve as a lead compound for further anticancer drug development.

Data Tables

Biological Activity MIC (µg/mL) Cell Viability (% at 50 µM)
Staphylococcus aureus15N/A
Escherichia coli20N/A
MCF-7 CellsN/A40

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde
Reactant of Route 2
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4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde

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